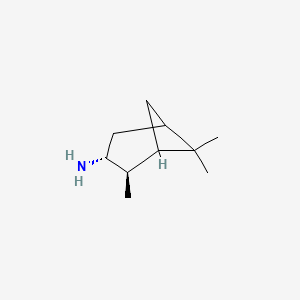

(1R,2R,3R,5S)-(-)-Isopinocampheylamine

Vue d'ensemble

Description

(1R,2R,3R,5S)-(-)-Isopinocampheylamine is a chiral amine derived from the bicyclic monoterpene pinene. It is known for its unique stereochemistry and is widely used in asymmetric synthesis as a chiral auxiliary or ligand. This compound is particularly valued in the field of organic chemistry for its ability to induce chirality in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3R,5S)-(-)-Isopinocampheylamine typically involves the reduction of (1R,2R,3R,5S)-(-)-Isopinocampheol. One common method is the hydroboration-oxidation reaction, where (1R,2R,3R,5S)-(-)-Isopinocampheol is treated with borane followed by oxidation with hydrogen peroxide to yield the desired amine .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydroboration-oxidation processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for use in pharmaceutical and fine chemical industries.

Analyse Des Réactions Chimiques

Coordination Chemistry with Palladium(II)

The compound forms trans-dichlorobis(isopinocampheylamine)palladium(II) complexes in both anhydrous and hydrated forms, exhibiting distinct conformational behaviors :

| Property | Anhydrous Complex ([PdCl₂(C₁₀H₁₉N)₂]) | Hemihydrate ([PdCl₂(C₁₀H₁₉N)₂]·0.5H₂O) |

|---|---|---|

| Ligand arrangement | Antiperiplanar | (−)-Anticlinal |

| Symmetry | C₂ (in-plane) | C₂ (perpendicular to plane) |

| Pd···Pd separation (Å) | 6.6037–6.7037 | 3.4133 |

| Crystal packing index | 0.666 | 0.592 (without water) |

| Hydrogen bonding network | Absent | Extensive (N–H···Cl interactions) |

Key findings :

-

Hydration induces a conformational shift from antiperiplanar to anticlinal ligand geometry, reducing steric strain .

-

The hemihydrate structure accommodates disordered water molecules within cavities formed by the "boat-like" complex .

-

Hydrogen bonding parameters for the hemihydrate (N–H···Cl) :

| Donor–Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| N1–H1B···Cl1ⁱ | 0.90 | 2.79 | 3.572 | 146 |

| N1–H1A···Cl2ⁱⁱ | 0.90 | 2.80 | 3.683 | 167 |

| N2–H2B···Cl1ⁱⁱⁱ | 0.90 | 2.81 | 3.663 | 159 |

Organobismuth Complexes for Catalysis

(1R,2R,3R,5S)-(−)-Isopinocampheylamine serves as a chiral ligand in hypervalent trifluoromethyl organobismuth catalysts :

Synthetic route :

-

React with BiCl₃ and TMS-CF₃ to form azabismocine complexes

-

Single stereoisomer obtained due to ligand rigidity

Catalytic performance in olefin difluorocarbenation :

| Substrate | Solvent | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|

| Styrene derivative | DCM | 78 | 0 |

| Cyclic olefin | Toluene | 82 | 0 |

| Aliphatic olefin | DCM | 65 | 0 |

Critical observations :

-

High yields (65–82%) achieved for 1,1-difluorocyclopropane products .

-

No enantioselectivity observed, attributed to rapid ligand dissociation or insufficient chiral induction .

Asymmetric Henry Reaction Ligands

The amine forms C₁-symmetric dinitrogen ligands for Cu(II)-catalyzed Henry reactions :

Ligand synthesis :

-

Condensation with 1-methyl-2-imidazolecarboxaldehyde

-

Coordination to Cu(OAc)₂·H₂O

Catalytic performance :

| Substrate | Reaction Time (h) | Yield (%) | % ee |

|---|---|---|---|

| Hexanal | 24 | 97 | 67 |

| Benzaldehyde | 96 | 43 | 76 |

| Isobutyraldehyde | 48 | 85 | 58 |

Mechanistic insight :

-

Moderate enantioselectivity (58–76% ee) achieved for aliphatic aldehydes .

-

Prolonged reaction times required for aromatic substrates diminish yields due to side reactions.

Limitations and Challenges

-

Enantioselectivity gaps : Despite structural rigidity, poor stereochemical control observed in organobismuth-catalyzed difluorocarbenation .

-

Solvent sensitivity : Catalytic activity in Henry reactions strongly dependent on solvent polarity and substrate accessibility .

-

Hydration effects : Water content critically influences coordination geometries and crystal packing .

Applications De Recherche Scientifique

Antiviral Applications

Influenza Virus Inhibition

One of the most notable applications of (1R,2R,3R,5S)-(-)-isopinocampheylamine is in the development of antiviral agents targeting influenza viruses. Research has shown that derivatives of this compound can inhibit the M2 ion channel of influenza A viruses, similar to the well-known antiviral drug amantadine. A study identified this compound as an effective inhibitor against both amantadine-resistant and oseltamivir-resistant strains of influenza A virus .

Mechanism of Action

The mechanism involves the binding of these compounds to a conserved pocket within the hemagglutinin (HA) protein, which is crucial for viral entry into host cells. By inhibiting HA-mediated membrane fusion, these compounds prevent viral replication early in the infection cycle .

Catalytic Applications

Synthesis of Chiral Compounds

this compound has been utilized in synthesizing chiral hypervalent organobismuth complexes. These complexes have shown catalytic activity in olefin difluorocarbenation reactions, demonstrating their utility in asymmetric synthesis . The ability to prepare these complexes with high stereochemical fidelity makes this compound a valuable reagent in organic chemistry.

Structure-Activity Relationship Studies

Development of New Antiviral Agents

The compound serves as a scaffold for developing new antiviral agents through structure-activity relationship (SAR) studies. Researchers have synthesized various derivatives and evaluated their potency against influenza viruses. For example, a specific derivative was found to exhibit a high selectivity index and potent antiviral activity against multiple strains of IAV . This highlights the compound's versatility in medicinal chemistry.

Analytical Chemistry

Applications in Analytical Testing

this compound is also employed in analytical chemistry for various applications including cell analysis and biochemical assays. Its properties facilitate the development of assays that monitor biological processes influenced by ion channels or other cellular mechanisms .

Summary Table of Applications

Mécanisme D'action

The mechanism by which (1R,2R,3R,5S)-(-)-Isopinocampheylamine exerts its effects is primarily through its ability to induce chirality in chemical reactions. It acts as a chiral ligand or auxiliary, coordinating with metal catalysts or reacting with substrates to produce enantiomerically enriched products. The molecular targets and pathways involved include various enzymes and receptors that recognize and interact with chiral molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1R,2R,3R,5S)-(-)-Isopinocampheol

- (1R,2R,3S,5R)-(-)-Pinanediol

- (1S,2S,3R,5S)-(+)-Pinanediol

Uniqueness

(1R,2R,3R,5S)-(-)-Isopinocampheylamine is unique due to its specific stereochemistry, which makes it highly effective in inducing chirality in various chemical reactions. Its ability to form stable complexes with metal catalysts and its versatility in different types of reactions set it apart from other similar compounds.

Propriétés

IUPAC Name |

(2R,3R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5,11H2,1-3H3/t6-,7?,8?,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTSZLVPZCTAHZ-MDVIFZSFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C2(C)C)CC1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CC2CC1C2(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69460-11-3 | |

| Record name | (-)-Isopinocampheylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.